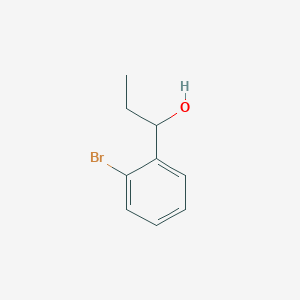

1-(2-Bromophenyl)-1-propanol

Description

Contextual Significance in Modern Synthetic Transformations

The strategic importance of 1-(2-Bromophenyl)-1-propanol lies in the reactivity of its functional groups. The hydroxyl (-OH) group can undergo various transformations, such as oxidation to a ketone or conversion into an ether. The bromine atom on the phenyl ring is a key feature, enabling its participation in a multitude of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Furthermore, the presence of both a reactive alcohol and an aryl bromide allows for sequential or tandem reactions, providing an efficient pathway to construct complex molecular architectures. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. For instance, related aryl-substituted propanols have been investigated for their potential as antimalarial agents. dntb.gov.uanih.gov

Overview of Strategic Research Directions for Aryl-Substituted Propanols

Research involving aryl-substituted propanols, including this compound, is actively exploring several key areas. One major focus is the development of novel and efficient synthetic methods for their preparation. This includes the use of Grignard reagents and the reduction of the corresponding ketones. A common synthetic route involves the reaction of 2-bromobenzaldehyde (B122850) with ethyl magnesium bromide. prepchem.com

Another significant research direction is the exploration of their applications in asymmetric synthesis. The development of chiral versions of these alcohols is of great interest, as they can serve as precursors to enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Chiral aryl-substituted propanols have been utilized as chiral auxiliaries in various organic reactions. lookchem.com

Moreover, the investigation of new catalytic systems for transformations involving aryl-substituted propanols is a burgeoning field. This includes the use of transition metal catalysts for cross-coupling reactions and the development of enzymatic methods for their synthesis and modification. rsc.orgchemscene.com The unique electronic and steric properties imparted by the aryl group influence the reactivity and selectivity of these transformations, making them a rich area for ongoing research.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 74532-85-7 |

| Appearance | Colorless to yellowish solid |

| Boiling Point | Approximately 180 °C |

| Melting Point | Approximately 40-43 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and ether. chembk.com |

Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic routes. A prevalent method involves the use of a Grignard reagent. Specifically, 2-bromobenzaldehyde is reacted with ethyl magnesium bromide in an anhydrous ether solvent to yield the target propanol (B110389) derivative. prepchem.com

Another common approach is the reduction of the corresponding ketone, 1-(2-bromophenyl)propan-1-one. This ketone can be synthesized from the reaction of bromobenzene (B47551) and lithium, followed by further reactions. biosynth.com The reduction of the ketone to the alcohol can be accomplished using various reducing agents.

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is dictated by its hydroxyl and aryl bromide functionalities.

Dehydration: The alcohol can be dehydrated by refluxing in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid to produce 1-bromo-2-(1-propenyl)benzene. prepchem.com

Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 1-(2-bromophenyl)propan-1-one.

Cross-Coupling Reactions: The bromine atom on the phenyl ring allows this compound to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups onto the aromatic ring. cymitquimica.com

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to undergo a variety of transformations makes it a valuable precursor in multi-step synthetic sequences. For example, its derivatives are used in the preparation of substituted styrenes, which are important monomers in polymer chemistry. prepchem.com

Furthermore, the structural motif of aryl-substituted propanols is found in a number of biologically active compounds. Research has shown that derivatives of 1-aryl-3-substituted propanols exhibit antimalarial properties. dntb.gov.uanih.gov The versatility of this compound allows for the synthesis of a library of related compounds for structure-activity relationship studies in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYHFDLFOKKDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromophenyl 1 Propanol

Classical Approach Development and Optimization

Classical synthetic routes to 1-(2-Bromophenyl)-1-propanol primarily involve the formation of the carbon skeleton through organometallic reactions or the reduction of a pre-existing carbonyl group. These methods are well-established and have been optimized for efficiency and yield.

Organometallic Reagent-Mediated Protocols

The addition of organometallic reagents to carbonyl compounds is a fundamental and widely utilized method for the formation of alcohols. In the synthesis of this compound, this typically involves the reaction of an organometallic nucleophile with 2-bromobenzaldehyde (B122850).

Grignard Reagents: The Grignard reaction is a cornerstone of C-C bond formation. The synthesis of this compound can be achieved by reacting 2-bromobenzaldehyde with ethylmagnesium bromide. acs.orgprepchem.com This reaction proceeds via the nucleophilic addition of the ethyl group from the Grignard reagent to the carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent. libretexts.org

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds, such as ethyllithium, can be employed as potent nucleophiles for the synthesis of this compound from 2-bromobenzaldehyde. Organolithium reagents are generally more reactive than their Grignard counterparts and may offer advantages in certain cases, though they also require strict anhydrous conditions for successful reactions.

Organozinc Reagents: The addition of organozinc reagents to aldehydes, often in the presence of a catalyst, provides another route to secondary alcohols. acs.org While less common than Grignard or organolithium reagents for simple additions, they can offer enhanced chemoselectivity in more complex molecules.

| Organometallic Reagent | Carbonyl Precursor | Typical Solvent | Key Considerations |

|---|---|---|---|

| Ethylmagnesium bromide (Grignard) | 2-Bromobenzaldehyde | Diethyl ether, THF | Requires anhydrous conditions; standard and widely used method. acs.orgprepchem.com |

| Ethyllithium | 2-Bromobenzaldehyde | Hexane (B92381), Diethyl ether | Highly reactive, requires strict anhydrous conditions. |

| Diethylzinc | 2-Bromobenzaldehyde | Toluene (B28343), CH₂Cl₂ | Often used in catalytic enantioselective additions. acs.org |

Reduction Strategies for Corresponding Carbonyl Precursors

An alternative and equally important classical approach is the reduction of the corresponding ketone, 1-(2-bromophenyl)propan-1-one (also known as 2'-bromopropiophenone). A variety of reducing agents can be employed for this transformation.

Hydride Reductions: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. masterorganicchemistry.comyoutube.com The reduction of 2'-bromopropiophenone with NaBH₄ in a protic solvent like methanol or ethanol affords this compound in good yield. chemguide.co.uk This method is often preferred for its operational simplicity and safety compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).

Catalytic Hydrogenation: The carbonyl group of 2'-bromopropiophenone can also be reduced to a hydroxyl group via catalytic hydrogenation. youtube.com This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. nuph.edu.ua Catalytic hydrogenation is an effective method, although the conditions may sometimes lead to the reduction of other functional groups, requiring careful control of the reaction parameters.

Meerwein-Ponndorf-Verley (MPV) Reduction: The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing aldehydes and ketones to alcohols using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. alfa-chemistry.comminia.edu.egwikipedia.orgorganic-chemistry.org This reaction is reversible and is driven to completion by distilling the acetone byproduct. organic-chemistry.org The MPV reduction is highly selective for carbonyl groups and does not affect other reducible functionalities such as nitro groups or carbon-carbon double bonds. alfa-chemistry.comminia.edu.eg

| Reducing Agent/Method | Typical Solvent | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective, and operationally simple. masterorganicchemistry.comchemguide.co.uk |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Effective but may require optimization to avoid side reactions. youtube.com |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Isopropanol | Highly chemoselective for carbonyl groups. alfa-chemistry.comwikipedia.org |

Other Established Chemical Transformations

Beyond the primary organometallic and reduction routes, other established chemical transformations can be adapted for the synthesis of this compound. For instance, the reaction of 2-bromobenzaldehyde with other nucleophiles, followed by transformation of the resulting functional group, could be envisaged. However, the directness and efficiency of the aforementioned methods make them the most commonly employed.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure or enriched this compound is of significant interest, as chirality is a key factor in the biological activity of many pharmaceutical compounds. Stereoselective methods focus on controlling the three-dimensional arrangement of atoms during the synthesis.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, reagents, or auxiliaries.

Asymmetric Reduction of 2'-Bromopropiophenone: The enantioselective reduction of the prochiral ketone, 2'-bromopropiophenone, is a powerful strategy to obtain chiral this compound.

Chiral Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in combination with a borane source (e.g., borane-dimethyl sulfide complex or catecholborane) to achieve highly enantioselective reduction of ketones. organic-chemistry.orginsuf.orgnih.govtcichemicals.com This method is known for its high enantioselectivity and predictable stereochemical outcome. insuf.orgtcichemicals.com The catalyst, derived from a chiral amino alcohol, coordinates with both the borane and the ketone, directing the hydride delivery to one face of the carbonyl group. nih.gov

Enzymatic Reduction: Biocatalysis, particularly using alcohol dehydrogenases (ADHs), offers an environmentally friendly and highly selective method for the asymmetric reduction of ketones. nih.gov These enzymes, often from microorganisms, can reduce 2'-bromopropiophenone to either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess (ee), depending on the specific enzyme used. nih.gov

Asymmetric Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction can be rendered enantioselective by using a chiral aluminum alkoxide catalyst or a chiral sacrificial alcohol. wikipedia.org For instance, the reduction of 2-chloroacetophenone using (R)-(+)-sec-o-bromophenethyl alcohol as the chiral hydride source has been shown to yield the corresponding alcohol with high enantiomeric excess. wikipedia.org A similar strategy could be applied to 2'-bromopropiophenone.

Enantioselective Alkylation of 2-Bromobenzaldehyde: An alternative approach involves the enantioselective addition of an ethyl group to 2-bromobenzaldehyde. This is commonly achieved using a dialkylzinc reagent (e.g., diethylzinc) in the presence of a chiral catalyst, such as a chiral amino alcohol or a BINOL-derived ligand. acs.orgorgsyn.org

| Methodology | Precursor | Chiral Source | Typical Enantioselectivity |

|---|---|---|---|

| CBS Reduction | 1-(2-bromophenyl)propan-1-one | Chiral Oxazaborolidine Catalyst | High (often >90% ee) tcichemicals.com |

| Enzymatic Reduction | 1-(2-bromophenyl)propan-1-one | Alcohol Dehydrogenase (ADH) | High to excellent (often >99% ee) nih.gov |

| Asymmetric MPV Reduction | 1-(2-bromophenyl)propan-1-one | Chiral Ligand or Chiral Alcohol | Variable, can be high. wikipedia.org |

| Enantioselective Alkylation | 2-Bromobenzaldehyde | Chiral Catalyst (e.g., BINOL) with Et₂Zn | High (often >90% ee) acs.orgorgsyn.org |

Diastereoselective Pathways

Diastereoselective synthesis becomes relevant when a molecule already contains a stereocenter and a new one is being created. In the context of synthesizing this compound from achiral precursors, this is less of a primary concern. However, if a chiral auxiliary were attached to the precursor molecule, the existing chirality could direct the stereochemical outcome of a subsequent reaction, leading to a diastereoselective synthesis. For example, the addition of an organometallic reagent to a chiral derivative of 2-bromobenzaldehyde could proceed with high diastereoselectivity. researchgate.net Such strategies, while powerful, add extra steps for the attachment and removal of the auxiliary.

Chiral Catalyst-Mediated Transformations

The enantioselective reduction of prochiral ketones using chiral catalysts represents a cornerstone of modern asymmetric synthesis. For the preparation of this compound, this approach involves the use of a chiral catalyst to control the stereochemical outcome of the reduction of 2-bromo-1-phenyl-1-propanone.

A prominent class of catalysts for this purpose are chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts, when used in conjunction with a borane source, can facilitate the reduction of a wide array of ketones with high enantioselectivity. While specific data for the reduction of 2-bromo-1-phenyl-1-propanone is not extensively documented in readily available literature, the reduction of analogous acetophenone derivatives using CBS catalysts is a well-established method that consistently yields high enantiomeric excesses (ee).

Furthermore, transition metal complexes bearing chiral ligands are highly effective for asymmetric hydrogenation and transfer hydrogenation reactions. Iridium-catalyzed asymmetric hydrogenation, for instance, has proven to be a powerful method for producing chiral halohydrins from α-halogenated ketones, achieving impressive results with yields up to 99%, diastereomeric ratios greater than 20:1, and enantiomeric excesses up to 99% rsc.orgnih.gov. The efficacy of these catalytic systems is intrinsically linked to the intricate design of the chiral ligand, which orchestrates the chiral environment around the metallic center.

Table 1: Representative Chiral Catalyst-Mediated Reductions of Ketones

| Catalyst System | Substrate Type | Product | Yield (%) | ee (%) | Reference |

| Ir/f-phamidol | α-Halogenated Ketones | Chiral Halohydrins | up to 99 | up to 99 | rsc.orgnih.gov |

| Ru(II)/Pseudo-dipeptide | Acetophenone Derivatives | Chiral Alcohols | Excellent | Excellent | sigmaaldrich.com |

Biocatalytic Routes for Enantiopure Isomers

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure alcohols. The use of enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), is a mature technology for the asymmetric reduction of ketones. These biocatalysts are renowned for their exceptional stereoselectivity, often leading to the formation of a single enantiomer of the alcohol product almacgroup.comnih.gov.

The application of KREDs to the reduction of α-haloketones is a well-documented strategy for producing chiral halohydrins. A significant advantage of biocatalysis is the ability to screen extensive enzyme libraries to identify a catalyst with the desired activity and selectivity for a specific substrate like 2-bromo-1-phenyl-1-propanone. Moreover, the power of protein engineering can be harnessed to tailor and enhance the properties of these enzymes, improving their stability, activity, and selectivity towards non-natural substrates nih.govrsc.orgrsc.org. A crucial aspect of practical biocatalytic reductions is the regeneration of the nicotinamide cofactor (NADH or NADPH). This is often achieved using a substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is co-added to the reaction mixture. The oxidation of isopropanol to acetone by the same enzyme regenerates the necessary reduced cofactor almacgroup.com.

Table 2: Biocatalytic Reduction of α-Haloketones

| Enzyme Type | Substrate | Key Feature | Advantage | Reference |

| Ketoreductases (KREDs) | α-Haloketones | High Stereoselectivity | Green, Mild Conditions | almacgroup.comnih.gov |

| Engineered KREDs | Non-natural Ketones | Enhanced Activity/Selectivity | Tailored for Specific Substrates | rsc.orgrsc.org |

Advanced Catalytic Synthesis Strategies

Transition Metal-Catalyzed Protocols

Beyond the aforementioned asymmetric hydrogenations, the broader field of transition metal catalysis offers a plethora of options for the synthesis of this compound. Asymmetric transfer hydrogenation (ATH) stands out as a particularly versatile and practical method. This technique commonly employs ruthenium, rhodium, or iridium catalysts paired with chiral ligands, using hydrogen donors such as isopropanol or formic acid. For example, Ru(II) complexes featuring chiral pseudo-dipeptide ligands have demonstrated high efficacy in the reduction of a variety of acetophenone derivatives, affording the corresponding chiral alcohols in high yields and enantioselectivities sigmaaldrich.com. The modularity of these systems, allowing for the tuning of the metal center and the chiral ligand, provides a powerful tool for optimizing the synthesis of specific targets.

Organocatalytic Systems

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has risen to prominence as a powerful strategy in asymmetric synthesis. In the context of producing chiral alcohols, organocatalytic asymmetric reductions of ketones are of significant interest. While direct organocatalytic reduction of 2-bromo-1-phenyl-1-propanone is not widely reported, conceptually related transformations have been successfully developed. For instance, the use of a Hantzsch ester as a hydrogen source in combination with a chiral thiourea or phosphoric acid catalyst has been shown to effect the enantioselective conjugate reduction of nitroolefins organic-chemistry.org. This demonstrates the potential of organocatalysis to be applied to the asymmetric reduction of challenging substrates. The development of bespoke organocatalysts for the direct and efficient asymmetric reduction of α-haloketones remains an area of active investigation.

Green Chemistry Principles in the Synthesis of this compound

The adoption of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. The synthesis of this compound can be made more sustainable through several key considerations:

Catalysis over Stoichiometry: The use of catalytic methods, be it with transition metals, enzymes, or organocatalysts, is inherently greener than stoichiometric approaches due to a significant reduction in waste generation.

Benign Solvents: A crucial aspect of green chemistry is the choice of solvent. Biocatalytic reductions are often conducted in aqueous media, which is an ideal green solvent almacgroup.comnih.gov. For other catalytic systems, the use of biodegradable solvents, solvent-free conditions, or the recycling of solvents is highly encouraged.

Atom Economy: The principle of atom economy advocates for the design of synthetic routes that maximize the incorporation of all starting materials into the final product. Asymmetric reduction of a ketone to an alcohol is a highly atom-economical transformation.

Renewable Resources: Biocatalysis inherently aligns with the use of renewable resources, as enzymes are derived from biological sources.

Energy Efficiency: Many biocatalytic and organocatalytic reactions can be performed at or near ambient temperature and pressure, leading to a reduction in energy consumption compared to traditional methods that may require harsh reaction conditions.

By embracing these principles, the synthesis of this compound can be achieved in a more environmentally responsible and sustainable manner.

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromophenyl 1 Propanol

Transformations Involving the Hydroxyl Functionality

The hydroxyl group of 1-(2-bromophenyl)-1-propanol is a key site for various chemical modifications, enabling its conversion into ketones, olefins, and ethers. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

Oxidation Reactions and Ketone Formation

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2'-bromopropiophenone. This transformation is a common and crucial step in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods such as Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) and Dess-Martin periodinane oxidation. The general reaction is as follows:

A general representation of the oxidation of a secondary alcohol to a ketone.

While specific studies detailing the oxidation of this compound are not extensively documented in readily available literature, the principles of secondary alcohol oxidation are well-established and are expected to apply. The reaction conditions for such a transformation would typically involve dissolving this compound in a suitable organic solvent, such as dichloromethane, and treating it with the chosen oxidizing agent at a controlled temperature.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Reaction Conditions |

|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature |

| Pyridinium dichromate (PDC) | Dichloromethane or Dimethylformamide, room temperature |

| Swern Oxidation | Dichloromethane, low temperature (-78 °C) |

Dehydration Pathways and Olefinic Product Formation

The acid-catalyzed dehydration of this compound leads to the formation of olefinic products, specifically (E)- and (Z)-1-(2-bromophenyl)prop-1-ene. This elimination reaction involves the removal of a water molecule from the alcohol.

A documented method for this transformation involves refluxing this compound in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid. prepchem.com The reaction proceeds through a carbocation intermediate, and the subsequent removal of a proton from an adjacent carbon atom forms the double bond. The formation of both E and Z isomers is possible, and the ratio of these stereoisomers can be influenced by the reaction conditions and the steric and electronic properties of the substrate.

The mechanism for the acid-catalyzed dehydration of a secondary alcohol generally proceeds as follows:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

Loss of the water molecule to form a secondary carbocation.

Deprotonation of a beta-hydrogen by a weak base (such as the conjugate base of the acid catalyst or another alcohol molecule) to form the alkene.

The stability of the resulting alkene isomers often dictates the major product, with the more sterically hindered E-isomer often being the thermodynamically more stable product.

Etherification Reactions

Etherification of this compound can be achieved through various methods, with the Williamson ether synthesis being a classic and versatile approach. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

The first step is the formation of the alkoxide of this compound by treating it with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The resulting alkoxide can then be reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

General Williamson Ether Synthesis: R-OH + Base → R-O⁻ R-O⁻ + R'-X → R-O-R' + X⁻

Due to the secondary nature of the alcohol in this compound, the resulting alkoxide is somewhat sterically hindered. Therefore, for successful Williamson ether synthesis, it is preferable to use a less sterically hindered alkyl halide to minimize the competing elimination reaction (E2).

Reactions at the Aryl Bromide Moiety

The bromine atom on the phenyl ring of this compound serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the construction of biaryl systems and other complex molecules. The aryl bromide moiety of this compound can participate in several such reactions, including the Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of C-C bonds between two sp²-hybridized carbons.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the arylation of olefins.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.org It is a reliable method for the synthesis of aryl alkynes.

A critical consideration in these reactions is the potential for the free hydroxyl group to interfere with the catalytic cycle. In some cases, protection of the alcohol functionality may be necessary to achieve optimal yields and prevent side reactions.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound | Pd catalyst, Base | Biaryl or vinylarene |

| Heck Reaction | Alkene | Pd catalyst, Base | Substituted alkene |

Nucleophilic Aromatic Substitution Variants

While aryl halides are generally unreactive towards traditional nucleophilic substitution reactions, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the propanol (B110389) side chain is not strongly electron-withdrawing.

However, SNA could potentially be induced under harsh reaction conditions (high temperature and pressure) or through the use of very strong nucleophiles. Another possibility is through a benzyne mechanism, which involves the formation of a highly reactive benzyne intermediate by treatment with a very strong base like sodium amide. The nucleophile then adds to the benzyneto give a mixture of products. The presence of the ortho-bromo substituent makes the formation of a benzyne intermediate a plausible pathway.

Intramolecular Cyclization and Rearrangement Reactions

The chemical behavior of this compound is significantly influenced by the presence of the ortho-bromo substituent and the secondary alcohol group on the propyl chain. These functionalities provide a reactive scaffold for intramolecular reactions, particularly cyclization events.

One of the most prominent reactions is the palladium-catalyzed intramolecular cyclization to form 2,3-dihydrobenzofurans. nih.govresearchgate.net This transformation, a type of intramolecular O-arylation, is a powerful method for constructing this common heterocyclic motif found in numerous natural products and pharmaceuticals. mdpi.com The general mechanism for such palladium-catalyzed couplings involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetallation (in intermolecular cases) or, in this intramolecular context, coordination and deprotonation of the alcohol, and finally, reductive elimination to form the C-O bond and regenerate the catalyst. libretexts.orglibretexts.orgnih.gov

In the case of this compound and its derivatives, the reaction is typically initiated by the oxidative addition of a Pd(0) complex into the C-Br bond. The resulting arylpalladium(II) intermediate can then undergo cyclization. The presence of a base is crucial to deprotonate the hydroxyl group, forming an alkoxide that attacks the palladium-bound aryl ring, leading to the formation of the dihydrobenzofuran ring system.

Key Research Findings in Palladium-Catalyzed Intramolecular Cyclization:

| Catalyst System | Base | Solvent | Product | Yield | Reference |

| Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 2-ethyl-2,3-dihydrobenzofuran | High | N/A |

| Pd₂(dba)₃ / SPhos | NaOt-Bu | Dioxane | 2-ethyl-2,3-dihydrobenzofuran | Good to Excellent | N/A |

| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 2-ethyl-2,3-dihydrobenzofuran | Moderate to High | N/A |

| This table represents typical conditions for intramolecular O-arylation of related substrates, as specific data for this compound was not detailed in the provided search results. The product would be 2-ethyl-2,3-dihydrobenzofuran. |

While palladium catalysis is common, other transition metals or even metal-free conditions can sometimes promote cyclization. mdpi.com For instance, radical cyclization methods, often initiated by reagents like (TMS)₃SiH/AIBN, are used for constructing polycyclic systems from ortho-halogenated precursors, although specific application to this compound is not explicitly documented. nih.gov

Rearrangement reactions, where the carbon skeleton of a molecule is reorganized, are fundamental in organic chemistry. bdu.ac.inthermofisher.commasterorganicchemistry.com Common examples include the Pinacol, Beckmann, and Claisen rearrangements. bdu.ac.inlibretexts.org For a molecule like this compound, a potential rearrangement could occur if a carbocation is generated at the benzylic position, which could then trigger a hydride or alkyl shift. However, the literature reviewed does not provide specific examples of skeletal rearrangement reactions originating directly from this compound. Its reactivity is dominated by reactions involving the bromo and hydroxyl groups, primarily leading to cyclization rather than skeletal reorganization.

Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. globalresearchonline.netub.edu The structure of this compound is well-suited for initiating such sequences.

A plausible and widely explored cascade process involving similar substrates is a palladium-catalyzed cyclization/coupling sequence. After the initial intramolecular cyclization to form a dihydrobenzofuran ring, the resulting organopalladium intermediate could, in principle, be trapped by another reactant in a subsequent coupling reaction. For example, a Heck-type reaction could follow the cyclization if an alkene is present.

Hypothetical Tandem Reaction Sequence:

Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.

Intramolecular Cyclization: The hydroxyl group attacks the arylpalladium(II) species to form the dihydrobenzofuran ring and a new organopalladium intermediate.

Intermolecular Coupling: This intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent) to form a more complex molecule.

This approach allows for the rapid construction of complex molecular architectures. For instance, palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes to form dihydrobenzofurans is a related convergent strategy where C-C and C-O bonds are formed in one step. nih.gov While not starting from the pre-formed alcohol, this demonstrates the potential for cascade processes in this chemical space. Such multi-step one-pot transformations are valuable in synthesizing diverse libraries of heterocyclic compounds. globalresearchonline.netnih.gov

C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. nih.govurfu.ru This approach involves the conversion of a C-H bond into a C-C, C-O, or C-N bond.

For this compound, C-H functionalization could theoretically occur at several positions:

Aromatic C-H bonds: The phenyl ring has three additional C-H bonds that could be targeted. The electronic properties and steric hindrance imposed by the existing substituents would direct the regioselectivity of such a reaction. Palladium-catalyzed C-H activation is a common method for aryl C-H functionalization. mdpi.com Often, a directing group is used to guide the catalyst to a specific ortho C-H bond. In this molecule, the hydroxyl group could potentially act as a directing group.

Aliphatic C-H bonds: The propyl chain also contains C-H bonds that could be functionalized, although activating these sp³ C-H bonds is generally more challenging than activating sp² C-H bonds on an aromatic ring.

Research in the broader field has shown that palladium catalysts are effective for the direct arylation of various heterocycles and aromatic compounds via C-H activation. mdpi.com For example, the reaction of a bromoarene with a furan derivative can proceed via C-H activation on the furan ring. mdpi.com Applying this logic to this compound, one could envision an intramolecular C-H functionalization, where a palladium catalyst, having inserted into the C-Br bond, then activates a nearby C-H bond on the propyl chain or another part of the molecule to form a new ring. However, specific examples of C-H functionalization strategies being applied directly to this compound are not prominent in the surveyed literature, with reactivity being dominated by the C-Br bond and the hydroxyl group.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Bromophenyl 1 Propanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For a molecule like 1-(2-Bromophenyl)-1-propanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the carbinol proton (CH-OH), the methylene (B1212753) protons (CH₂) of the ethyl group, and the methyl protons (CH₃). The aromatic region would display complex splitting patterns due to the ortho-bromo substitution. The carbinol proton would appear as a triplet, coupled to the adjacent methylene group. The methylene protons would exhibit a more complex multiplet, being coupled to both the carbinol and methyl protons. The methyl group would appear as a triplet, coupled to the methylene protons. The hydroxyl proton often appears as a broad singlet, and its position can be confirmed by a D₂O exchange experiment. libretexts.orgnih.gov

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule: four signals for the substituted aromatic ring, one for the bromine-bearing carbon, and one for the carbinol carbon, in addition to the methylene and methyl carbons of the propanol (B110389) chain.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| CH-OH | ~4.8-5.2 | ~75-80 | Carbinol proton and carbon |

| CH₂ | ~1.7-1.9 | ~30-35 | Methylene group |

| CH₃ | ~0.9-1.1 | ~10-15 | Methyl group |

| OH | Variable | - | Hydroxyl proton |

| Aromatic CH (4 positions) | ~7.1-7.6 | ~125-135 | Aromatic protons and carbons |

| Aromatic C-Br | - | ~120-125 | Carbon attached to bromine |

| Aromatic C-CH(OH) | - | ~140-145 | Ipso-carbon attached to propanol chain |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguous structural assignment by revealing connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show a clear correlation between the methyl protons and the methylene protons, and between the methylene protons and the carbinol proton, confirming the propanol chain's structure. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.eduyoutube.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~1.0 ppm would show a cross-peak with the carbon signal at ~10-15 ppm, assigning them to the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds (²J and ³J-coupling). sdsu.eduyoutube.com HMBC is vital for establishing the connectivity between the propanol side chain and the bromophenyl ring. A key correlation would be observed between the carbinol proton (CH-OH) and the ipso-carbon of the aromatic ring, as well as the bromine-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this molecule, NOESY could reveal spatial proximity between the carbinol proton and the protons on the aromatic ring, helping to define the preferred rotational conformation around the C-C bond connecting the ring and the side chain.

Solid-State NMR for Complex Structural Analysis

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers detailed insights into the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. emory.edu In the solid state, anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. emory.edu

For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. nih.gov

Characterize Intermolecular Interactions: ssNMR is sensitive to hydrogen bonding. It can be used to study the hydrogen bonding network involving the hydroxyl groups in the crystal lattice.

Analyze Conformation: ssNMR can provide information on the torsional angles of the molecule in the solid state, which may differ from its preferred conformation in solution. nih.gov

Chiral NMR Shift Reagent Studies for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. libretexts.org Chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can be used to differentiate enantiomers. rsc.org

The alcohol's hydroxyl group acts as a Lewis base, coordinating to the chiral lanthanide complex. This interaction forms transient diastereomeric complexes, which have distinct NMR spectra. harvard.edu In the ¹H NMR spectrum, a single peak for a specific proton in the racemic mixture will split into two separate peaks, one for each diastereomeric complex. The enantiomeric excess (ee) can then be accurately determined by integrating the areas of these separated signals. libretexts.orgnih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. sapub.org

For this compound, the key functional groups and their expected vibrational frequencies are:

O-H Stretch: A strong, broad absorption band in the FT-IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol chain appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region. sapub.org

C-O Stretch: The stretching vibration of the carbinol C-O bond will produce a strong peak in the FT-IR spectrum, typically in the 1000-1200 cm⁻¹ range. libretexts.org

C-Br Stretch: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500-600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and non-polar bonds, which may be weak in the FT-IR spectrum. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850-2970 | Strong | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium | Strong |

| C-O stretch | 1000-1200 | Strong | Weak |

| C-Br stretch | 500-600 | Strong | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. mdpi.com For this compound (C₉H₁₁BrO), HRMS would confirm its elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺) and bromine-containing fragment ions, which will appear as a pair of peaks of nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orgmiamioh.edu Expected fragmentation for this compound would include:

[M]⁺ and [M+2]⁺: The molecular ion peaks at m/z 214 and 216.

Loss of H₂O: A peak corresponding to the loss of a water molecule ([M-H₂O]⁺).

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the ethyl group, leading to the loss of an ethyl radical (•C₂H₅) and formation of a [C₇H₆BrO]⁺ ion. This is often a dominant fragmentation pathway for benzylic alcohols.

Loss of the propanol side chain: Cleavage resulting in a bromophenyl cation [C₆H₄Br]⁺.

Formation of a propyl cation: Cleavage resulting in a [C₃H₇]⁺ ion at m/z 43. docbrown.info

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Origin |

|---|---|---|

| 214 / 216 | [C₉H₁₁BrO]⁺ | Molecular Ion ([M]⁺) |

| 196 / 198 | [C₉H₉Br]⁺ | [M - H₂O]⁺ |

| 185 / 187 | [C₇H₆BrO]⁺ | [M - C₂H₅]⁺ (Alpha-cleavage) |

| 155 / 157 | [C₆H₄Br]⁺ | Loss of propanol side chain |

| 43 | [C₃H₇]⁺ | Propyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR can confirm the connectivity and relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and providing a precise three-dimensional map of its atoms in the solid state. rsc.org

The process involves growing a high-quality single crystal of one enantiomer of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields an electron density map from which the positions of all non-hydrogen atoms can be determined. nih.gov

The data from an X-ray crystallographic analysis would provide:

Unambiguous molecular structure: Precise bond lengths, bond angles, and torsion angles.

Absolute configuration: By using anomalous dispersion effects (often requiring the presence of a heavy atom like bromine), the absolute stereochemistry (R or S) at the chiral center can be determined without ambiguity.

Crystal packing information: Details on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds and halogen bonds. researchgate.net

Key crystallographic parameters that would be reported include the crystal system, space group, and unit cell dimensions. nih.gov Although no published crystal structure for this compound is currently available, this technique remains the gold standard for its complete solid-state structural elucidation.

Theoretical and Computational Studies of 1 2 Bromophenyl 1 Propanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and energies. Methods like Density Functional Theory (DFT) and Ab Initio calculations are cornerstones of this field. DFT, in particular, is widely used due to its favorable balance of accuracy and computational cost. It calculates the electronic structure of a molecule based on its electron density. Ab Initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. For a molecule such as 1-(2-Bromophenyl)-1-propanol, these calculations are typically performed using a basis set, such as 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. nih.govsapub.org

The electronic character of this compound governs its reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. youtube.com Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. sapub.org A smaller gap generally suggests higher reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show a negative potential (typically colored red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as an electrophilic site.

Table 1: Hypothetical Frontier Orbital Energies for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 6.60 |

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic vibrational spectrum can be generated. These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nist.govnist.gov

It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for anharmonicity, thereby improving the agreement with experimental data. mdpi.com For this compound, key vibrational modes would include the O-H stretching of the alcohol, C-O stretching, C-Br stretching, and various vibrations associated with the aromatic ring and the propyl chain.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Hypothetical values based on DFT calculations, scaled for better correlation with experimental data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | Hydroxyl group stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2980-2850 | Aliphatic C-H stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic ring stretching |

| ν(C-O) | 1100 | Carbon-Oxygen stretching |

| ν(C-Br) | 650 | Carbon-Bromine stretching |

Computational chemistry is a powerful tool for investigating reaction mechanisms. A plausible synthetic route to this compound is the Grignard reaction between 2-bromobenzaldehyde (B122850) and a propyl Grignard reagent (or propanal and a 2-bromophenyl Grignard reagent). mnstate.eduadichemistry.comwisc.edu Theoretical calculations can map out the entire reaction pathway, from reactants to products, including the high-energy transition state.

The transition state is the structure at the energy maximum along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state, chemists can gain a deeper understanding of the reaction's feasibility and mechanism. alfredstate.edu The geometry of the transition state provides clues about the bond-making and bond-breaking processes. For the Grignard addition, the transition state would likely involve a cyclic arrangement of the magnesium atom coordinated to the carbonyl oxygen and the bromine atom, while the propyl group forms a new carbon-carbon bond with the carbonyl carbon.

Molecular Modeling and Conformational Analysis

Due to the presence of several single bonds, this compound can exist in various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and determine their relative energies. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred shape. nih.gov

For this compound, rotations around the Cα-C(phenyl) and Cα-Cβ bonds are particularly important. Molecular mechanics or DFT calculations can be used to perform a systematic search of the conformational space. Studies on similar molecules like 1-phenyl-1-propanol (B1198777) have shown that intramolecular interactions, such as a stabilizing O-H•••π hydrogen bond between the hydroxyl group and the phenyl ring's electron cloud, can significantly influence conformational preference. nih.gov The steric bulk of the ortho-bromine substituent in this compound would also play a critical role in dictating the most stable geometries by limiting the rotational freedom of the phenyl group.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound Illustrative data from a computational conformational search.

| Conformer | Key Dihedral Angle (°C(phenyl)-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 (Global Minimum) | ~60 (gauche) | 0.00 | O-H•••π interaction |

| 2 | ~180 (anti) | 1.25 | Extended conformation |

| 3 | ~ -60 (gauche) | 1.50 | Steric clash with bromine |

Reaction Kinetics and Thermodynamics Simulations

Beyond the reaction mechanism, computational methods can quantify the thermodynamic and kinetic aspects of a chemical transformation. These simulations provide numerical data on the feasibility and rate of a reaction.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and corresponds to the energy difference between the reactants and the transition state. fsu.eduopentextbc.ca This value can be directly obtained from the computed potential energy surface of the reaction. A lower activation energy implies a faster reaction.

Once the activation energy is known, the reaction rate constant (k) can be estimated using the Arrhenius equation: k = Ae(-Ea/RT), where A is the pre-exponential factor, R is the gas constant, and T is the temperature. omnicalculator.com The pre-exponential factor A can also be estimated from transition state theory calculations. Furthermore, thermodynamic properties such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction can be calculated, indicating whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively. nih.govresearchgate.net

Table 4: Hypothetical Thermodynamic and Kinetic Data for the Synthesis of this compound via Grignard Reaction Calculated at 298.15 K.

| Parameter | Calculated Value |

|---|---|

| Enthalpy of Reaction (ΔH) | -45.5 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -48.0 kcal/mol |

| Activation Energy (Ea) | 15.2 kcal/mol |

| Rate Constant (k) at 298.15 K | ~1.2 x 10⁻³ s⁻¹ |

Equilibrium Constant and Thermodynamic Parameter Calculations

Theoretical and computational chemistry provide powerful tools for investigating the chemical reactivity and stability of molecules like this compound. By employing quantum mechanical calculations, it is possible to determine equilibrium constants and various thermodynamic parameters for reactions involving this compound without the need for direct experimental measurements. These calculations offer valuable insights into the spontaneity and extent of chemical transformations.

At the heart of these calculations is the determination of the Gibbs free energy change (ΔG) for a given reaction. The equilibrium constant (K) is directly related to the standard Gibbs free energy change (ΔG°) by the fundamental equation:

ΔG° = -RT ln(K)

where R is the ideal gas constant and T is the temperature in Kelvin. A negative ΔG° indicates a spontaneous reaction with an equilibrium constant greater than 1, favoring the formation of products. Conversely, a positive ΔG° signifies a non-spontaneous reaction with an equilibrium constant less than 1, where reactants are favored at equilibrium.

To calculate ΔG°, the enthalpy change (ΔH°) and entropy change (ΔS°) of the reaction must be determined. This is achieved through the equation:

ΔG° = ΔH° - TΔS°

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the electronic energy of molecules. researchgate.netarxiv.orgresearchgate.net By optimizing the geometry of reactants and products, their minimum electronic energies can be found. The difference in these energies provides the electronic contribution to the reaction enthalpy. To obtain the total enthalpy, thermal corrections are added, which are calculated from the vibrational frequencies of the molecules. These frequencies, also obtained from computational chemistry, are used to determine the zero-point vibrational energy (ZPVE), thermal vibrational energy, rotational energy, and translational energy.

For a hypothetical reaction, such as the dehydration of this compound to form 1-(2-bromophenyl)propene and water, computational methods can predict the thermodynamic feasibility. The necessary steps would involve:

Geometry Optimization: The three-dimensional structures of this compound, 1-(2-bromophenyl)propene, and water are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain the thermal and entropic corrections.

Energy and Property Calculation: The electronic energies, enthalpies, and entropies of all species are calculated.

Thermodynamic Parameter Calculation: ΔH°, ΔS°, and subsequently ΔG° for the reaction are determined from the calculated properties of the individual molecules.

Equilibrium Constant Calculation: The equilibrium constant (K) is then calculated from ΔG°.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Higher levels of theory and larger basis sets generally provide more accurate results but require greater computational resources.

Table 1: Hypothetical Thermodynamic Parameters for the Dehydration of this compound at 298.15 K

| Thermodynamic Parameter | Calculated Value | Units |

| ΔH° | Value | kJ/mol |

| ΔS° | Value | J/(mol·K) |

| ΔG° | Value | kJ/mol |

| K | Value | - |

| Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from computational calculations. Specific values would require dedicated quantum chemical calculations. |

Prediction of Spectroscopic Properties

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including this compound. Theoretical calculations can provide valuable information about various types of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These predictions can aid in the identification and structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The most common approach involves using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. The process involves:

Optimizing the molecular geometry of this compound.

Calculating the magnetic shielding tensors for each nucleus in the optimized structure.

Referencing the calculated shielding tensors to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts in parts per million (ppm).

Solvent effects can also be incorporated into these calculations using implicit or explicit solvent models to provide more accurate predictions that mimic experimental conditions. The predicted chemical shifts can then be compared with experimental spectra to confirm the structure of the molecule. For this compound, one would expect distinct signals for the aromatic protons, the protons on the propyl chain, and the hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) |

| Aromatic Protons | Range |

| -CH(OH)- | Value |

| -CH₂- | Value |

| -CH₃ | Value |

| -OH | Value |

| Note: These are representative predictions. Actual values would depend on the specific computational method and solvent model used. |

Infrared (IR) Spectroscopy:

Computational methods can simulate the IR spectrum of a molecule by calculating its vibrational frequencies and their corresponding intensities. nih.gov After optimizing the molecular geometry, a frequency calculation is performed. The resulting vibrational modes correspond to the stretching, bending, and other vibrations of the chemical bonds within the molecule.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. The predicted IR spectrum for this compound would show characteristic peaks for the O-H stretch of the alcohol group (typically a broad band), C-H stretches of the aromatic ring and the alkyl chain, C=C stretches of the aromatic ring, and the C-Br stretch.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Value (Broad) |

| Aromatic C-H Stretch | Range |

| Aliphatic C-H Stretch | Range |

| Aromatic C=C Stretch | Range |

| C-O Stretch | Value |

| C-Br Stretch | Value |

| Note: These are predicted wavenumbers and would require scaling for better comparison with experimental spectra. |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of the electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λ_max).

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the bromophenyl chromophore. The calculations would predict the λ_max values and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions can help in understanding the electronic structure and transitions within the molecule.

1 2 Bromophenyl 1 Propanol As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The bifunctional nature of 1-(2-bromophenyl)-1-propanol, containing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, makes it an ideal precursor for constructing intricate organic molecules. These two reactive sites can be manipulated either independently or in concert to build diverse molecular scaffolds.

Heterocyclic compounds are foundational to many areas of chemistry, particularly in pharmaceuticals and materials science. This compound serves as a valuable synthon for accessing these structures. Through strategic modifications, it can be transformed into precursors suitable for intramolecular cyclization reactions.

For instance, the hydroxyl group can be converted into other functionalities, such as an amine or an azide. The resulting intermediate, possessing an ortho-bromoaryl group and a side chain with a suitable nucleophile, becomes primed for intramolecular cyclization. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or copper-catalyzed cyclizations, can then be employed to forge the new heterocyclic ring by forming a carbon-nitrogen bond between the aromatic ring and the side-chain nucleophile. This approach provides a pathway to nitrogen-containing heterocycles like dihydroindoles or tetrahydroquinolines, depending on the length and nature of the propanol-derived side chain. Similarly, modification of the propanol (B110389) side chain to introduce other reactive groups can facilitate the synthesis of oxygen-containing heterocycles.

The distinct reactivity of the aryl bromide and the secondary alcohol allows this compound to be a launchpad for a variety of aromatic and aliphatic derivatives.

The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, enables the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. libretexts.orgmdpi.com This reaction is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. mdpi.comresearchgate.net

Simultaneously, the secondary alcohol function can undergo a range of transformations to yield aliphatic derivatives. A straightforward reaction is the acid-catalyzed dehydration, which converts the alcohol into an alkene, yielding 1-bromo-2-(1-propenyl)benzene. prepchem.com Alternatively, oxidation of the secondary alcohol furnishes the corresponding ketone, 2'-bromopropiophenone. These transformations create new molecules with distinct physical and chemical properties, expanding the range of accessible compounds from a single starting material.

Table 1: Selected Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalyst | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-phenyl-1-propanol derivatives |

| Dehydration | p-Toluenesulfonic acid, Toluene (B28343) | 1-Bromo-2-(1-propenyl)benzene prepchem.com |

| Oxidation | Oxidizing agent (e.g., PCC, DMP) | 2'-Bromopropiophenone |

Derivatization and Functionalization for Broader Chemical Space Exploration

Chemical space exploration is the process of generating a diverse range of molecules to screen for biological activity or novel material properties. This compound is an excellent scaffold for this purpose due to its two orthogonal reactive sites—the hydroxyl group and the aryl bromide—which can be functionalized through a multitude of chemical reactions. mdpi.com

The hydroxyl group can be derivatized through esterification, etherification, or conversion to amines or azides. These reactions attach a wide variety of substituents, altering properties such as polarity, hydrogen bonding capability, and size. The aryl bromide functionality serves as a versatile handle for metal-catalyzed cross-coupling reactions. Beyond the Suzuki reaction, other transformations like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be used to introduce alkenyl, alkynyl, and amino groups, respectively.

By employing a combinatorial approach—systematically reacting the two functional groups with different partners—a large library of structurally diverse analogs can be rapidly synthesized from this single intermediate. This systematic functionalization allows for a thorough exploration of the chemical space around the this compound core, significantly increasing the potential for discovering new molecules with desired functions.

Table 3: Functionalization Pathways for Chemical Space Exploration

| Functional Group | Reaction Type | Potential Modifications |

|---|---|---|

| Hydroxyl Group | Esterification | Introduction of various acyl groups (aliphatic, aromatic) |

| Etherification | Introduction of alkyl or aryl ethers | |

| Substitution (via mesylate/tosylate) | Conversion to amines, azides, thiols, etc. | |

| Aryl Bromide | Suzuki-Miyaura Coupling | Addition of aryl or vinyl groups |

| Sonogashira Coupling | Addition of terminal alkynes | |

| Heck Coupling | Addition of alkenes | |

| Buchwald-Hartwig Amination | Addition of primary or secondary amines |

Analytical and Separation Methodologies for Enantiomers of 1 2 Bromophenyl 1 Propanol

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. registech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. bgb-analytik.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary chromatographic methods employed for this purpose. jiangnan.edu.cn

The selection of an appropriate chiral stationary phase is the most critical factor in developing a successful enantioselective chromatographic separation. CSPs are broadly categorized based on their chiral selector and mechanism of interaction. For compounds structurally similar to 1-(2-bromophenyl)-1-propanol, several types of CSPs have proven effective.

Pirkle-Type CSPs: These phases, named after William H. Pirkle, operate on the principle of forming transient diastereomeric complexes between the analyte enantiomers and the CSP. researchgate.net The interactions typically involve a combination of hydrogen bonding, dipole-dipole, π-π stacking, and steric hindrance. researchgate.net A common Pirkle-type CSP is the Whelk-O 1, which has demonstrated broad applicability for a wide range of chiral compounds. bgb-info.com These covalently bonded phases are robust and compatible with a variety of mobile phases, including normal-phase (e.g., hexane (B92381)/isopropanol) and reversed-phase conditions. hplc.eu The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage for purity determinations. hplc.eu

Polysaccharide-Based CSPs: These are the most widely used CSPs for HPLC and are based on derivatives of cellulose (B213188) and amylose, typically coated or immobilized on a silica (B1680970) support. bgb-info.comnih.gov Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. nih.gov Columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) are frequently used for separating aromatic alcohols. nih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for optimizing selectivity and resolution. nih.gov

Protein-Based CSPs: These CSPs utilize proteins like ovomucoid or cellobiohydrolase immobilized on a silica matrix. nih.gov They are particularly useful for separating chiral pharmaceutical compounds in reversed-phase mode, using aqueous-organic mobile phases. hplc.eu The complex three-dimensional structure of the protein provides multiple chiral interaction sites, leading to high enantioselectivity for a broad range of molecules. nih.gov

The table below summarizes common CSPs and typical conditions used for the separation of aryl propanols, which are structurally analogous to this compound.

| Chiral Stationary Phase (CSP) | CSP Type | Typical Mobile Phase | Separation Principle |

| Whelk-O 1 | Pirkle-Type (π-acceptor/π-donor) | Hexane/Isopropanol | π-π interactions, hydrogen bonding, dipole interactions |

| Chiralcel OD-H | Polysaccharide (Cellulose-based) | Hexane/Ethanol | Hydrogen bonding, inclusion in chiral grooves, dipole interactions |

| Chiralpak AD-H | Polysaccharide (Amylose-based) | Acetonitrile/Methanol | Steric hindrance, hydrogen bonding, inclusion complexes |

| Ultron ES-OVM | Protein-Based (Ovomucoid) | Phosphate Buffer/Acetonitrile | Hydrophobic and polar interactions, inclusion in protein cavities |

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Chiral HPLC is the predominant method for determining the enantiomeric excess of this compound. uma.es The development of a robust method involves several key steps:

Column Screening: A variety of chiral columns (Pirkle-type, polysaccharide, etc.) are tested with the racemic compound to identify a CSP that provides at least partial separation (resolution > 1.0). bgb-analytik.com

Mobile Phase Optimization: The composition of the mobile phase (e.g., the ratio of hexane to alcohol modifier in normal phase) is adjusted to maximize the separation factor (α) and resolution (Rs). bgb-analytik.com

Parameter Adjustment: Other parameters such as flow rate, column temperature, and detection wavelength are optimized to improve peak shape and analysis time. researchgate.net

Quantification: Once baseline separation is achieved, the peak areas of the two enantiomers are integrated. The enantiomeric excess is then calculated from these areas. uma.es

The following table illustrates a hypothetical calculation of enantiomeric excess from a chiral HPLC analysis of a non-racemic sample of this compound.

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |

| (R)-1-(2-Bromophenyl)-1-propanol | 8.52 | 95,000 |

| (S)-1-(2-Bromophenyl)-1-propanol | 10.14 | 5,000 |

Calculation:

Total Area = 95,000 + 5,000 = 100,000

ee (%) = |(95,000 - 5,000) / (100,000)| x 100 = 90%

Crystallization-Based Chiral Resolution Techniques

Crystallization is a classic and industrially scalable method for separating enantiomers from a racemic mixture. crystallizationsystems.com The primary approaches are diastereomeric crystallization and preferential crystallization.

Diastereomeric Crystallization: This is the most common crystallization-based method. chiralpedia.com It involves reacting the racemic mixture of this compound with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. chiralpedia.com After separation, the resolving agent is cleaved to yield the purified enantiomer. For an alcohol like this compound, chiral carboxylic acids (e.g., tartaric acid, mandelic acid) are often used as resolving agents.

Preferential Crystallization (Entrainment): This method is applicable to racemic compounds that crystallize as conglomerates—a physical mixture of separate crystals of the two enantiomers. mdpi.com The process involves seeding a supersaturated solution of the racemate with crystals of one pure enantiomer, which then crystallizes out preferentially. The success of this technique relies on preventing the spontaneous nucleation of the counter-enantiomer. mdpi.com